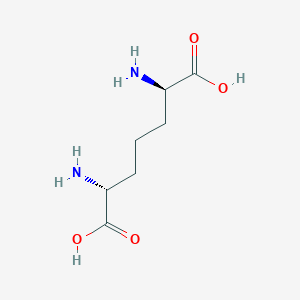

(2R,6R)-2,6-diaminoheptanedioic acid

Vue d'ensemble

Description

L’acide 2,6-diaminopimélique est un dérivé d’acide aminé caractérisé par la présence de deux groupes amino et de deux groupes carboxyle. Il est un composant clé dans la biosynthèse des parois cellulaires bactériennes, en particulier dans les bactéries à Gram négatif. Ce composé joue un rôle crucial dans la formation du peptidoglycane, un polymère structurel qui confère rigidité et résistance aux parois cellulaires bactériennes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide 2,6-diaminopimélique peut être synthétisé par diverses méthodes. Une approche courante implique l’hydrolyse de dérivés de lysine. Le processus implique généralement l’utilisation d’acides forts tels que l’acide chlorhydrique dans des conditions de température contrôlée . Une autre méthode implique l’utilisation de tampons d’acide citrique à différents niveaux de pH pour faciliter le processus d’hydrolyse .

Méthodes de Production Industrielle : Dans les milieux industriels, l’acide 2,6-diaminopimélique est souvent produit par fermentation microbienne. Des souches bactériennes spécifiques sont cultivées dans des conditions optimales pour produire le composé, qui est ensuite extrait et purifié à l’aide de techniques telles que la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide 2,6-diaminopimélique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Communes :

Oxydation : Cette réaction peut être facilitée par l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont couramment utilisés.

Substitution : Cette réaction implique souvent une substitution nucléophile où les groupes amino sont remplacés par d’autres groupes fonctionnels.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions incluent l’acide pipéridine-2,6-dicarboxylique et divers dérivés utilisés dans la synthèse peptidique .

Applications De Recherche Scientifique

L’acide 2,6-diaminopimélique a une large gamme d’applications en recherche scientifique :

Mécanisme D'action

Le principal mécanisme d’action de l’acide 2,6-diaminopimélique implique son rôle dans la biosynthèse du peptidoglycane. Il agit comme agent de réticulation entre les brins de glycane, conférant une intégrité structurelle à la paroi cellulaire bactérienne. Le composé interagit avec des enzymes telles que l’UDP-N-acétylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimélate ligase, facilitant l’addition d’acides aminés au précurseur du peptidoglycane .

Composés Similaires :

Lysine : Un acide aminé essentiel avec une structure similaire, mais qui ne possède pas le groupe carboxyle en position epsilon.

Acide Pimélique : Un acide dicarboxylique qui sert de précurseur dans la biosynthèse de l’acide 2,6-diaminopimélique.

Unicité : L’acide 2,6-diaminopimélique est unique en raison de son double rôle à la fois d’acide aminé et d’acide dicarboxylique. Cette double fonctionnalité lui permet de participer à une variété de processus biochimiques, en particulier dans la synthèse de la paroi cellulaire bactérienne, ce qui le rend indispensable au métabolisme microbien .

Comparaison Avec Des Composés Similaires

Lysine: An essential amino acid with a similar structure but lacks the carboxyl group at the epsilon position.

Pimelic Acid: A dicarboxylic acid that serves as a precursor in the biosynthesis of 2,6-Diaminopimelic acid.

Uniqueness: 2,6-Diaminopimelic acid is unique due to its dual role as both an amino acid and a dicarboxylic acid. This dual functionality allows it to participate in a variety of biochemical processes, particularly in bacterial cell wall synthesis, making it indispensable for microbial metabolism .

Activité Biologique

(2R,6R)-2,6-diaminoheptanedioic acid, commonly referred to as diaminopimelic acid (DAP), is an essential amino acid derivative that plays a critical role in various biological processes. This compound is particularly significant in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. This article explores the biological activity of this compound, focusing on its biochemical roles, pharmacological properties, and implications for health and disease.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C7H14N2O4

- Molar Mass : 190.2 g/mol

- CAS Registry Number : Not available

- SMILES Representation : NC(CCCC(N)C(O)=O)C(O)=O

This compound belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group.

1. Peptidoglycan Synthesis

One of the primary biological activities of this compound is its involvement in the biosynthesis of peptidoglycan in bacterial cell walls. DAP serves as a crucial building block in the formation of cross-links between glycan strands, providing structural integrity to bacterial cells. This function is particularly important for Gram-negative bacteria, where DAP is a key component of their unique cell wall structure .

2. Precursor to Essential Amino Acids

This compound is a precursor to lysine and other essential amino acids. Its metabolism contributes to various physiological functions including protein synthesis and nitrogen metabolism within organisms .

Pharmacological Properties

The pharmacological significance of this compound extends beyond its role in bacteria:

- Antimicrobial Activity : Due to its essential role in bacterial cell wall synthesis, DAP has been studied for its potential as an antimicrobial agent. Inhibition of DAP synthesis can lead to bacterial cell lysis and death .

- Agonist Activity : Research indicates that this compound acts as an agonist for nucleotide-binding oligomerization domain-containing proteins (NODs), which are involved in immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy :

- Role in Immune Modulation :

- Metabolic Pathway Analysis :

Propriétés

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.